2-(6-Chloropyrazin-2-yl)acetonitrile 2-(6-Chloropyrazin-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1378332-54-7
VCID: VC2523008
InChI: InChI=1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2
SMILES: C1=C(N=C(C=N1)Cl)CC#N
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol

2-(6-Chloropyrazin-2-yl)acetonitrile

CAS No.: 1378332-54-7

Cat. No.: VC2523008

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Chloropyrazin-2-yl)acetonitrile - 1378332-54-7

Specification

CAS No. 1378332-54-7
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
IUPAC Name 2-(6-chloropyrazin-2-yl)acetonitrile
Standard InChI InChI=1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2
Standard InChI Key LGKGXAIUFDRFQA-UHFFFAOYSA-N
SMILES C1=C(N=C(C=N1)Cl)CC#N
Canonical SMILES C1=C(N=C(C=N1)Cl)CC#N

Introduction

Chemical Properties and Structural Characteristics

2-(6-Chloropyrazin-2-yl)acetonitrile is a crystalline compound characterized by a pyrazine core with chloro and acetonitrile substituents. The compound belongs to the pyrazine class of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.

Physical and Chemical Properties

The key physical and chemical properties of 2-(6-Chloropyrazin-2-yl)acetonitrile are summarized in Table 1:

PropertyValue
CAS Number1378332-54-7
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol
IUPAC Name2-(6-chloropyrazin-2-yl)acetonitrile
Standard InChIInChI=1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2
Standard InChIKeyLGKGXAIUFDRFQA-UHFFFAOYSA-N
SMILESC1=C(N=C(C=N1)Cl)CC#N
Canonical SMILESC1=C(N=C(C=N1)Cl)CC#N
Physical AppearanceOff-white powder

The compound consists of a pyrazine ring (a six-membered heterocyclic ring with two nitrogen atoms at the 1,4-positions) with a chlorine atom at position 6 and an acetonitrile group (CH₂CN) at position 2 .

Structural Comparison with Related Compounds

It is important to distinguish 2-(6-Chloropyrazin-2-yl)acetonitrile from structurally similar compounds such as 2-(3-chloropyrazin-2-yl)acetonitrile (CAS: 914360-88-6). While both contain the same molecular formula (C₆H₄ClN₃) and molecular weight (153.57 g/mol), they differ in the position of the chlorine atom within the pyrazine ring . Table 2 compares these related compounds:

Property2-(6-Chloropyrazin-2-yl)acetonitrile2-(3-Chloropyrazin-2-yl)acetonitrile
CAS Number1378332-54-7914360-88-6
Chlorine PositionPosition 6 on pyrazine ringPosition 3 on pyrazine ring
DensityNot specified in sources1.346 g/cm³
LogP0.63 (estimated)1.19608

The position of the chlorine atom significantly affects the compound's electronic properties, reactivity patterns, and biological activity profiles .

Synthesis Methods

Analogous Synthetic Pathways

Drawing from synthetic methods used for similar compounds, such as (6-Chloro-2-pyridinyl)acetonitrile and 2-(pyridine-4-yl) acetonitrile , potential synthetic routes may include:

  • Direct Alkylation: Treatment of 6-chloropyrazine with appropriate bases and acetonitrile-containing electrophiles.

  • Palladium-Catalyzed Coupling Reactions: Similar to methods described for pyridine derivatives, involving metal-catalyzed coupling reactions between halopyrazines and acetonitrile derivatives .

  • Transformation of Functional Groups: Converting carboxylic acids or esters at the 2-position of 6-chloropyrazine to the corresponding nitrile via amide intermediates.

For example, the synthesis of ethyl 2-cyano-2-(pyridin-4-yl) acetic ester involves heating reactions at 60-90°C for 120-180 minutes, followed by extraction with ethyl acetate and drying with anhydrous Na₂SO₄ . Similar approaches could potentially be adapted for the synthesis of 2-(6-Chloropyrazin-2-yl)acetonitrile.

Applications and Biological Activities

Pharmaceutical Applications

2-(6-Chloropyrazin-2-yl)acetonitrile serves as a valuable building block in medicinal chemistry, particularly in the development of:

  • Enzyme Inhibitors: Pyrazine derivatives are known for their potential as carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and as diuretics .

  • Heterocyclic Scaffolds: The compound can be utilized in the synthesis of more complex heterocyclic systems with potential biological activities, such as thieno[2,3-b]pyridines and related structures .

  • Bioisosteres: Pyrazine rings serve as important bioisosteres (structural units with similar biological effects) in medicinal chemistry, replacing phenyl rings to optimize pharmacokinetic properties .

Synthetic Utility

As mentioned in source , 2-(6-Chloropyrazin-2-yl)acetonitrile is "a useful reagent in the preparation of aryl-pyridyl, pyridazinyl, pyrazinyl, and triazinyl acetonitriles" . The presence of both a reactive chlorine atom and a versatile nitrile group makes it an excellent bifunctional building block for constructing more complex molecular architectures.

The compound can participate in various reactions:

  • Nucleophilic substitution of the chlorine atom

  • Transformations of the nitrile group (reduction, hydrolysis, etc.)

  • Elaboration of the methylene group through various carbon-carbon bond-forming reactions

Related Compounds and Structure-Activity Relationships

Structural Analogues

Several structural analogues of 2-(6-Chloropyrazin-2-yl)acetonitrile have been reported in the literature with varying biological activities and synthetic utilities:

  • (6-Chloro-2-pyridinyl)acetonitrile: A pyridine analogue with a molecular weight of 152.581 g/mol and similar reactivity profile .

  • N-(6-Chloropyrazin-2-yl)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide: A more complex derivative incorporating the 6-chloropyrazine moiety, which has been investigated for its carbonic anhydrase inhibition properties .

  • 2-azido-3-chloro-pyrazine: Another functionalized chloropyrazine derivative that could potentially serve as a precursor for various transformations .

Structure-Activity Relationships

Research into compounds related to 2-(6-Chloropyrazin-2-yl)acetonitrile suggests several structure-activity relationship patterns:

  • The position of substituents on the pyrazine ring significantly affects biological activity and physicochemical properties.

  • Modification of the nitrile group can lead to compounds with varying pharmacological profiles.

  • The chlorine atom serves as a reactive site for further functionalization, allowing for the creation of diverse compound libraries.

  • Incorporation of the chloropyrazine-acetonitrile scaffold into larger structures has led to compounds with enhanced biological activities, particularly as enzyme inhibitors .

Current Research and Future Directions

Recent Studies

Recent studies involving 2-(6-Chloropyrazin-2-yl)acetonitrile and related compounds have focused on:

  • Development of novel synthetic methodologies for pyrazine-based compounds.

  • Exploration of the biological activities of pyrazine derivatives, particularly as enzyme inhibitors and in pharmaceutical applications.

  • Utilization as building blocks for the construction of more complex molecular architectures with potential applications in drug discovery.

For example, research has demonstrated the utility of structurally similar compounds in the synthesis of novel thieno[2,3-b]pyridines, which have potential applications in medicinal chemistry .

Future Research Directions

Potential avenues for future research include:

  • Development of more efficient and selective synthetic routes to 2-(6-Chloropyrazin-2-yl)acetonitrile and its derivatives.

  • Further exploration of the biological activities of compounds containing the chloropyrazine-acetonitrile scaffold.

  • Application in combinatorial chemistry for the generation of diverse compound libraries for drug discovery.

  • Investigation of structure-activity relationships to optimize properties for specific applications in medicinal chemistry and materials science.

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